Bienvenue dans la boutique en ligne BenchChem!

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL

Synthetic chemistry Building block utility Nucleophilic substitution

This quinoxalin-2(1H)-one derivative uniquely combines a C-3 bromomethyl electrophile with a 6,7-dimethyl pharmacophore. Unlike non-brominated or regioisomeric analogs (e.g., 6,7-dimethylquinoxalin-2-ol, CAS 28082-82-8), only this substitution architecture enables nucleophilic displacement for SAR diversification at the C-3 vector—critical for kinase inhibitor programs (e.g., GSK3β vs. CDK5 selectivity). Procure defined purity (≥95% to NLT 98%) with batch-to-batch analytical QC (NMR, HPLC, GC) to ensure hit-to-lead reproducibility. Avoid custom synthesis variability. Inquire now.

Molecular Formula C11H11BrN2O
Molecular Weight 267.126
CAS No. 1253791-77-3
Cat. No. B597229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL
CAS1253791-77-3
Molecular FormulaC11H11BrN2O
Molecular Weight267.126
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr
InChIInChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15)
InChIKeyJCCFHYUITRDGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL (CAS: 1253791-77-3): A C-3 Bromomethyl-Functionalized Quinoxalinone Scaffold


3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL (CAS: 1253791-77-3) is a heterocyclic compound belonging to the quinoxalin-2(1H)-one class, featuring a bromomethyl group at the C-3 position and methyl substituents at the C-6 and C-7 positions of the fused benzene ring . With a molecular formula of C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol, this compound exists as a solid at ambient temperature . The quinoxalinone core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including kinase inhibition, antimicrobial effects, and anticancer potential [1]. The strategic placement of a reactive bromomethyl electrophile at the C-3 position—adjacent to the lactam functionality—creates a unique synthetic handle for nucleophilic displacement reactions, distinguishing this specific building block from alternative quinoxaline derivatives that lack this precise substitution architecture.

Why 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL Cannot Be Replaced by Common Quinoxaline Analogs in Synthetic Workflows


Generic substitution of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL with structurally similar quinoxaline derivatives is contraindicated due to three critical structural determinants that govern both reactivity and downstream molecular properties. First, the bromomethyl group at the C-3 position serves as an alkylating electrophile with distinct steric and electronic characteristics; replacement with non-brominated methyl analogs (e.g., 6,7-dimethylquinoxalin-2-ol, CAS: 28082-82-8) eliminates nucleophilic displacement capability entirely [1]. Second, substitution with alternative bromomethyl positional isomers (e.g., 2-(bromomethyl)quinoxaline or 6-bromomethylquinoxaline) alters the spatial orientation of the electrophilic center relative to the quinoxalinone core, which has been demonstrated in related quinoxaline SAR studies to substantially affect target binding geometry and pharmacological outcomes [2]. Third, the 6,7-dimethyl substitution pattern is not merely decorative; in kinase inhibition studies of 6,7-dimethyl quinoxaline analogs, the presence and position of methyl groups were shown to modulate selectivity profiles against specific kinase targets (e.g., GSK3β versus CDK5), suggesting that removal or relocation of these methyl substituents would yield compounds with divergent target engagement profiles [3]. These non-interchangeable features necessitate compound-specific procurement for applications requiring precisely this substitution architecture.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL Versus Key Comparators


C-3 Bromomethyl Electrophile Enables Nucleophilic Displacement Chemistry Absent in Non-Brominated 6,7-Dimethylquinoxalin-2-ol

The target compound incorporates a bromomethyl (-CH₂Br) substituent at the C-3 position, conferring electrophilic reactivity for nucleophilic displacement reactions (S_N2-type alkylation) that is entirely absent in the non-brominated comparator 6,7-dimethylquinoxalin-2-ol (CAS: 28082-82-8). The bromomethyl group functions as an alkylating handle enabling derivatization with N-, O-, and S-nucleophiles to generate diverse C-3 functionalized quinoxalinone libraries . In contrast, 6,7-dimethylquinoxalin-2-ol lacks this reactive site and cannot undergo parallel nucleophilic substitution chemistry at the C-3 position [1]. This functional divergence is binary: one compound possesses alkylation capacity; the comparator does not.

Synthetic chemistry Building block utility Nucleophilic substitution

C-3 Bromomethyl Positional Specificity Differentiates from Alternative Bromomethyl Quinoxaline Isomers

Among bromomethyl-substituted quinoxaline derivatives, the position of the electrophilic bromomethyl group is a critical determinant of downstream molecular geometry. The target compound features the bromomethyl group at the C-3 position of the quinoxalin-2(1H)-one core (adjacent to the lactam carbonyl), whereas alternative bromomethyl quinoxalines such as 2-(bromomethyl)quinoxaline (CAS: not specified, quinoxaline core without 2-oxo group) and 6-bromomethylquinoxaline [1] place the electrophilic handle at topologically distinct positions relative to the heterocyclic framework. In analogous quinoxaline SAR investigations, substitution position has been demonstrated to directly modulate target binding geometry; a generalized SAR map of the quinoxaline scaffold identifies substitution positions as key variables associated with anticancer potency and selectivity [2]. While direct comparative biological data for these specific isomers is absent from the public literature, the established principle of position-dependent SAR in quinoxaline chemistry substantiates that these positional isomers are not functionally interchangeable.

Positional isomerism Regioselective synthesis Scaffold diversification

6,7-Dimethyl Substitution Pattern Confers Distinct Kinase Selectivity Profile Relative to Non-Methylated Quinoxaline Analogs

The 6,7-dimethyl substitution on the benzenoid ring of the quinoxaline scaffold is a pharmacophoric determinant that distinguishes the target compound from non-methylated quinoxalin-2-ol derivatives. In a systematic SAR investigation of 6,7-dimethyl quinoxaline analogs (Compounds I-IX) evaluated for kinase inhibition relevant to Alzheimer's disease, the dimethyl substitution pattern contributed to selective inhibition profiles: Compounds IV-V demonstrated activity against GSK3β receptor, while the broader series enabled discrimination between GSK3β and CDK5 kinase targets [1][2]. Non-methylated quinoxalin-2-ol analogs (e.g., quinoxalin-2-ol, CAS: 1196-57-2) lack this substitution pattern and would be expected to exhibit different target engagement profiles based on established quinoxaline SAR principles, where benzenoid ring substitution modulates both potency and selectivity [3].

Kinase inhibition Structure-activity relationship Alzheimer's therapeutics GSK3β CDK5

Commercial Availability with Documented Purity Specifications Enables Reproducible Procurement

The target compound is commercially available from multiple reputable vendors with documented purity specifications and analytical characterization. Bidepharm supplies the compound with standard purity ≥95% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical data . MolCore offers the compound at NLT 98% purity under ISO certification suitable for pharmaceutical R&D applications . Leyan supplies at ≥95% purity . This commercial accessibility contrasts with the scenario for many custom-synthesized quinoxaline analogs, where procurement requires bespoke synthesis with associated lead times, cost premiums, and batch-to-batch variability.

Chemical procurement Quality control Analytical characterization

Recommended Application Scenarios for 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL in Drug Discovery and Chemical Biology


C-3 Diversification via Nucleophilic Displacement for Quinoxalinone Library Synthesis

The bromomethyl group at C-3 enables efficient alkylation of amine-, thiol-, and alkoxide-containing fragments to generate diverse C-3 substituted quinoxalinone libraries. This synthetic utility is supported by the compound's documented use as a building block for constructing more complex heterocyclic systems . The presence of the reactive electrophile adjacent to the 2-oxo functionality creates a scaffold uniquely positioned for structure-activity relationship (SAR) exploration at the C-3 vector—a diversification strategy that is impossible with the non-brominated 6,7-dimethylquinoxalin-2-ol comparator .

Kinase-Focused Medicinal Chemistry Leveraging 6,7-Dimethyl Pharmacophore

The 6,7-dimethyl quinoxaline scaffold has demonstrated utility in kinase inhibition programs, with analogs from this structural class exhibiting activity against GSK3β and enabling selectivity discrimination between GSK3β and CDK5 kinase targets [1]. The target compound provides the 6,7-dimethyl pharmacophore combined with a C-3 functionalization handle, positioning it as an advanced intermediate for developing kinase-targeted therapeutics, particularly in CNS indications such as Alzheimer's disease where GSK3β inhibition represents a validated therapeutic strategy [2].

Antimicrobial Agent Development Using DNA Gyrase-Targeted Scaffold

The 6,7-dimethylquinoxalin-2(1H)-one core has been validated as an antimicrobial scaffold targeting bacterial DNA gyrase. Recent studies demonstrated marked antimicrobial potential of 6,7-dimethylquinoxalin-2(1H)-one derivatives against four bacterial and two fungal strains [3]. The target compound offers this validated antimicrobial scaffold with an additional C-3 diversification handle, enabling systematic exploration of substituent effects on antimicrobial potency and spectrum.

Standardized Building Block Procurement for Reproducible Medicinal Chemistry

For research programs requiring batch-to-batch reproducibility and documented purity specifications, this compound is commercially available at defined purity grades (≥95% to NLT 98%) with accompanying analytical QC documentation including NMR, HPLC, and GC characterization . This commercial availability eliminates the need for custom synthesis and its associated variability, making the compound suitable for hit-to-lead optimization programs where compound integrity and synthetic reproducibility are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.